N,N'-Bis-tert-butoxycarbonylthiourea
Overview
Description
N,N'-Bis-tert-butoxycarbonylthiourea is a chemical compound that is related to the field of organic synthesis and is particularly relevant in the context of protecting group chemistry for amines. The tert-butoxycarbonyl (Boc) group is widely used to protect amines due to its stability and ease of removal under mild acidic conditions. Although the provided papers do not directly discuss N,N'-Bis-tert-butoxycarbonylthiourea, they provide insights into the synthesis and applications of related Boc-protected compounds.
Synthesis Analysis
The synthesis of Boc-protected amines can be performed without a catalyst in water, as described in the first paper, which reports the chemoselective N-tert-butyloxycarbonylation of amines. This method avoids the formation of side products such as isocyanates, urea, and oxazolidinones, and is applicable to a variety of amines, including chiral amines and amino alcohols . Another approach involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group serves as a chiral directing group and is cleaved after nucleophilic addition . Additionally, the synthesis of N,O-bis(tert-butoxycarbonyl)-hydroxylamine, a related compound, has been achieved in high yield from hydroxylamine hydrochloride and di-tert-butyl dicarbonate .
Molecular Structure Analysis
The molecular structure of related Boc-protected compounds has been characterized by various spectroscopic methods. For instance, the crystal structure of bis(N-phenylthiourea) has been determined by X-ray diffraction, revealing a cis-configuration of the thiosemicarbazone moiety and a skew conformation of the molecule . These structural insights are crucial for understanding the reactivity and properties of Boc-protected compounds.
Chemical Reactions Analysis
Boc-protected amines are versatile intermediates in organic synthesis. They can be used to synthesize a wide range of amines, including enantioenriched amines, amino acids, and amino alcohols . The Boc group can be removed under acidic conditions, allowing for the generation of free amines that are useful in peptide synthesis . The use of Boc-protected hydroxylamines has also been reported in the synthesis of inhibitors and other derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected compounds are influenced by the presence of the Boc group. The stability of the Boc group to catalytic hydrogenation and its resistance to basic and nucleophilic attack make it an ideal protecting group for amines . The spectroscopic properties, such as IR, UV-Vis, and NMR, provide information about the functional groups and the electronic structure of the compounds . The electrochemical properties, studied through methods like cyclic voltammetry, offer insights into the redox behavior of these compounds .
Scientific Research Applications
Synthesis of Thiocarbonyl Compounds
- Scientific Field: Organic Chemistry
- Application Summary: N,N’-Di-Boc-thiourea, also known as N,N’-Bis-tert-butoxycarbonylthiourea, is a thioacylating agent used for preparing thiocarbonyl compounds .
Synthesis of Guanidines
- Scientific Field: Organic Chemistry
- Application Summary: N,N’-Di-Boc-thiourea may be used as a guanylating agent for the synthesis of guanidines .
- Methods of Application: The synthesis of guanidines involves the guanylation of amines in the presence of Mukaiyama’s reagent as a promoter . The reaction of a variety of aromatic and aliphatic amines with N,N’-Bis-tert-butoxycarbonylthiourea in the presence of NEt3 and HgCl2 in CH2Cl2 affords the corresponding protected guanidines in good to excellent yields (78–92%) .
- Results or Outcomes: The outcomes of this application are the synthesized guanidines. The yields of the synthesized guanidines range from good to excellent (78–92%) .
Safety And Hazards
N,N’-Bis-tert-butoxycarbonylthiourea may be irritating and corrosive to the skin, eyes, and respiratory tract . It is recommended to wear protective gloves, goggles, and a mask when handling this compound. It should be stored away from fire sources and oxidizers, and should not come into contact with oxygen .
properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylcarbamothioyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)16-8(14)12-7(18)13-9(15)17-11(4,5)6/h1-6H3,(H2,12,13,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOJECDGWHHWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409351 | |
Record name | N,N'-Di-Boc-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-tert-butoxycarbonylthiourea | |
CAS RN |
145013-05-4 | |
Record name | N,N'-Di-Boc-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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